2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride
Overview
Description
“2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride” is a specialty product often used in proteomics research . It has a molecular formula of C11H12ClNO4 and a molecular weight of 257.67 .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C11H12ClNO4 . For a more detailed structural analysis, you may refer to resources like ChemSpider or other chemical databases.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources I found. It has a molecular weight of 257.67 . For more detailed properties, you may need to refer to its Material Safety Data Sheet (MSDS) or contact the supplier directly.Scientific Research Applications
Synthesis of Complex Compounds : This compound is involved in the synthesis of complex chemical structures, such as mono- and bis-tetrazolato complexes of various metals. These complexes have applications in the field of coordination chemistry and potentially in material science (Mukhopadhyay et al., 2009).
Chemical Analysis and Characterization : The compound is used in studies for analyzing the structure and properties of other chemicals. For example, the structural determination of similar compounds through methods like X-ray diffraction, highlighting its role in analytical chemistry (Griffith et al., 1972).
Catalysis and Reaction Mechanisms : Research has shown the involvement of similar compounds in various reaction mechanisms and as catalysts in organic synthesis. This is crucial for developing new synthetic routes and understanding chemical reactions (Ren et al., 2011).
Environmental Applications : Similar compounds have been studied for environmental applications like biodegradation. For instance, the degradation of related nitrophenol compounds by specific microorganisms, which is significant for environmental bioremediation (Bhushan et al., 2000).
Material Science : In the field of materials science, similar compounds have been explored for their potential in creating new materials with unique properties, such as copolymers with specific characteristics (Kim et al., 1999).
Future Directions
Mechanism of Action
Target of Action
It is a specialty product used in proteomics research , which suggests that it may interact with proteins or other biomolecules.
Mode of Action
Compounds with similar structures, such as benzylic halides, typically react via an sn1 pathway . This involves the formation of a resonance-stabilized carbocation, which can then react with a nucleophile.
Result of Action
As a specialty product for proteomics research , it may have specific effects on protein structure or function, but further studies are needed to confirm this.
properties
IUPAC Name |
2-methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-7-6-8(4-5-9(7)13(15)16)17-11(2,3)10(12)14/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOCZYLMFJOKIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301207650 | |
Record name | 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301207650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1160257-76-0 | |
Record name | 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301207650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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